Cas no 2097252-80-5 (3-bromo-1-methyl-5-nitro-1H-pyrazole)
3-bromo-1-methyl-5-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-1-methyl-5-nitro-1H-pyrazole
- 1H-Pyrazole, 3-bromo-1-methyl-5-nitro-
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- Inchi: 1S/C4H4BrN3O2/c1-7-4(8(9)10)2-3(5)6-7/h2H,1H3
- InChI Key: UDEJLEVICZJXFE-UHFFFAOYSA-N
- SMILES: N1(C)C([N+]([O-])=O)=CC(Br)=N1
3-bromo-1-methyl-5-nitro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB554998-100 mg |
3-Bromo-1-methyl-5-nitro-1H-pyrazole; . |
2097252-80-5 | 100MG |
€393.30 | 2022-03-01 | ||
| abcr | AB554998-250 mg |
3-Bromo-1-methyl-5-nitro-1H-pyrazole; . |
2097252-80-5 | 250MG |
€528.40 | 2022-03-01 | ||
| abcr | AB554998-500 mg |
3-Bromo-1-methyl-5-nitro-1H-pyrazole; . |
2097252-80-5 | 500MG |
€688.90 | 2022-03-01 | ||
| abcr | AB554998-1 g |
3-Bromo-1-methyl-5-nitro-1H-pyrazole; . |
2097252-80-5 | 1g |
€935.40 | 2022-03-01 |
3-bromo-1-methyl-5-nitro-1H-pyrazole Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 3-bromo-1-methyl-5-nitro-1H-pyrazole
3-Bromo-1-Methyl-5-Nitro-1H-Pyrazole (CAS No. 2097252-80-5)
3-Bromo-1-Methyl-5-Nitro-1H-Pyrazole (CAS No. 2097252-80-5) is a heterocyclic organic compound with a pyrazole ring substituted by bromine, methyl, and nitro groups. This compound belongs to the class of pyrazoles, which are five-membered aromatic rings containing two nitrogen atoms. The pyrazole structure is widely studied in organic chemistry due to its versatility in forming various functional groups and its applications in drug discovery, agrochemicals, and materials science.
The cas no 2097252-80-5 designation uniquely identifies this compound in chemical databases, ensuring consistency in its identification across scientific literature and industrial applications. The compound's structure features a bromine atom at the 3-position, a methyl group at the 1-position, and a nitro group at the 5-position of the pyrazole ring. These substituents influence the compound's chemical reactivity, stability, and biological activity.
Recent studies have highlighted the potential of 3-bromo-1-methyl-5-nitro-1H-pyrazole as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of new anti-inflammatory agents and antimicrobial compounds. The pyrazole ring serves as a scaffold for attaching various functional groups, enabling the creation of molecules with diverse pharmacological properties.
The synthesis of 3-bromo-1-methyl-5-nitro-1H-pyrazole typically involves multi-step reactions, including nucleophilic substitution and nitration processes. These methods have been optimized to improve yield and purity, making the compound more accessible for research purposes. The bromine substituent plays a critical role in directing subsequent reactions, while the nitro group contributes to the compound's electronic properties.
In terms of applications, 3-bromo-1-methyl-5-nitro-1H-pyrazole has shown promise in medicinal chemistry as a building block for designing kinase inhibitors and other therapeutic agents. Its ability to form hydrogen bonds and interact with biological targets makes it an attractive candidate for drug development. Additionally, the compound has been investigated for its potential use in agrochemicals, particularly as a fungicide or insecticide.
From an environmental perspective, understanding the degradation pathways of 3-bromo-1-methyl-5-nitro-1H-pyrazole is crucial for assessing its ecological impact. Studies have revealed that the compound undergoes hydrolysis under specific conditions, leading to the formation of less hazardous byproducts. This information is essential for ensuring safe handling and disposal practices in industrial settings.
In conclusion, 3-bromo-1-methyl-5-nitro-1H-pyrazole (CAS No. 209725280) is a valuable compound with significant potential in various fields of chemistry and biology. Its unique structure and functional groups make it an ideal candidate for further research and development. As scientific advancements continue to uncover new applications for this compound, its role in modern chemistry is expected to grow even more prominent.
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